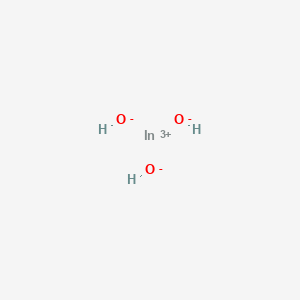

Indium hydroxide

Beschreibung

Significance in Advanced Materials Science

Indium hydroxide (B78521) holds considerable significance in advanced materials science, primarily as a precursor for indium oxide (In₂O₃) and indium tin oxide (ITO). indium.comsamaterials.com In₂O₃ is an n-type wide-bandgap semiconductor with a band gap of approximately 3.6 eV at room temperature, exhibiting high electrical conductivity and optical transparency in the visible light region. researchgate.net These properties make it valuable for applications in solar cells, field-emission displays, lithium-ion batteries, nanoscale biosensors, non-volatile nano-floating gate memory devices, gas sensors, optoelectronics, photocatalysis, and field effect transistors. researchgate.net The ability to control the morphology, size, and purity of In(OH)₃ nanostructures directly impacts the characteristics of the final In₂O₃ product, which is critical for optimizing the performance of these advanced materials. ustb.edu.cn For instance, morphology- and size-controlled In(OH)₃ nanocrystals synthesized via low-temperature routes have shown changes in adsorption edges, indicating tunable optical properties. ustb.edu.cn

Indium hydroxide itself also exhibits properties that are explored for direct applications. It is an n-type wide-bandgap semiconductor with an approximate bandgap energy of 5.15 eV. researchgate.netscielo.br This wide bandgap makes it promising for applications such as catalysts, electrode materials, and in solar energy fields. ustb.edu.cn

The synthesis methods of In(OH)₃ are a key area of research, as they dictate the material's characteristics. Various strategies have been developed, including chemical precipitation, hydrothermal synthesis, solvothermal synthesis, sol-gel processes, microwave-assisted hydrothermal synthesis, and anion resin exchange precipitation. tandfonline.comtandfonline.comnih.gov Each method offers different levels of control over particle size, morphology, crystallinity, and purity, which in turn affects the performance in various applications. For example, microwave-assisted hydrothermal synthesis can yield cubic In(OH)₃ particles, while other methods might produce nanocubes, nanosheets, nanorods, nanospheres, or nanoflowers. ustb.edu.cn

Interdisciplinary Research Contexts

Research involving this compound spans multiple disciplines, reflecting its diverse potential applications. Its role as a precursor for In₂O₃ and ITO places it firmly within the realm of materials science and electrical engineering, particularly in the development of transparent conductive films for displays and solar cells. indium.comsamaterials.com

In chemistry, studies focus on the synthesis of In(OH)₃ with controlled morphology and size, exploring different reaction conditions, precursors, and methods. ustb.edu.cntandfonline.comtandfonline.comnih.gov The chemical reactions of this compound, such as its decomposition to In₂O₃ upon heating and its amphoteric behavior (reacting with both acids and strong bases), are fundamental to its utilization in material synthesis and processing.

This compound also finds relevance in environmental science, particularly concerning the behavior of indium in soils. Research has identified this compound as a predominant indium species in rice rhizosphere, influencing indium uptake by plants. researchgate.net Understanding the temporal transformation and spatial distribution of indium species, including this compound, in contaminated soils is crucial for developing strategies to minimize crop uptake. researchgate.net

Furthermore, there is emerging research exploring the use of indium compounds, including this compound, in biological and medical contexts, although this area falls outside the strict scope of this article's focus on materials science applications and will not be detailed further.

The study of this compound nanostructures and their properties also connects to physics, particularly in understanding their optical and electrical characteristics, such as bandgap energy and photoluminescence. ustb.edu.cnresearchgate.netscielo.br Doping In(OH)₃ with rare earth ions like europium has been investigated to enhance photoluminescent properties for potential electronic and optical applications. scielo.brscielo.br

Evolution of this compound Research Domains

The research on this compound has evolved significantly, driven by the increasing demand for indium-based materials in advanced technologies. Initially, research likely focused on basic synthesis and characterization of In(OH)₃. As the importance of In₂O₃ and ITO in electronics grew, the focus shifted towards optimizing In(OH)₃ as a precursor, leading to the development of various synthesis methods aimed at controlling particle size, morphology, and purity. nih.gov

The advent of nanotechnology spurred research into nano-sized this compound, exploring the unique properties that emerge at the nanoscale. This includes the synthesis of In(OH)₃ nanostructures with different morphologies like nanocubes, nanorods, and nanosheets, and investigating their potential in catalysis, energy storage, and sensors. samaterials.comustb.edu.cnresearchgate.net

More recent research has delved into doping In(OH)₃ to tune its properties, such as incorporating rare earth ions for enhanced optical performance or non-metal doping like sulfur for photocatalytic applications, specifically for CO₂ reduction. scielo.brscielo.brnih.gov The use of advanced characterization techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and thermal analysis (TG-DSC) has been crucial in understanding the structural evolution, morphology, and thermal behavior of In(OH)₃ and its transformation into In₂O₃. researchgate.netustb.edu.cntandfonline.comtandfonline.comnih.gov

The exploration of this compound in interdisciplinary fields, such as its behavior in environmental systems and its potential in energy storage devices like battery-like supercapacitors, indicates a broadening scope of research beyond its traditional role as an In₂O₃ precursor. researchgate.netresearchgate.net

Key Properties of this compound

| Property | Value | Source |

| Chemical Formula | In(OH)₃ | indium.com |

| Molecular Weight | 165.84 g/mol | indium.com |

| Appearance | White powder | indium.com |

| Density | 4.45 g/mL at 20°C or 4.38 g/cm³ | samaterials.com |

| Melting Point | 150 °C | samaterials.comindiumhydroxide.com |

| Solubility in Water | Slightly soluble or Insoluble | indium.comsamaterials.com |

| Bandgap Energy (Eg) | ≈ 5.15 eV (for In(OH)₃ semiconductor) | researchgate.netscielo.br |

Selected Synthesis Methods and Resulting Morphologies

| Method | Precursors | Conditions | Resulting Morphology (Examples) | Source |

| Template-free synthesis | In(NO₃)₃·4.5H₂O, Urea (B33335) | 70°C, 24 h | Nanocubes, Nanosheets, Nanorods, etc. | ustb.edu.cn |

| Microwave-assisted hydrothermal | InCl₃, Urea or Indium(III) isopropoxide | e.g., 140°C for 30 min or 160°C | Cubic particles, Nanocubes | scielo.brindiumhydroxide.com |

| Chemical Precipitation | Indium salt solution (e.g., In(NO₃)₃), Alkali (e.g., NH₄OH) | Various pH, concentration, time | Powders, Nanoparticles | researchgate.netnih.gov |

| Sol-gel | Indium acetate (B1210297), NaOH or NH₃ | Various solvents, stabilizers | Nanoparticles | tandfonline.comtandfonline.com |

| Anion Resin Exchange Precipitation | Indium salt solution, Anion exchange resin | Patented method | Nanosized, homogeneous powders | nih.gov |

| Electrochemical deposition | Indium(III) salt | One-step process | Nanostructures, Thin films | researchgate.net |

Eigenschaften

IUPAC Name |

indium(3+);trihydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/In.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUXCTSQIGAGSV-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[In+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3InO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074825 | |

| Record name | Indium hydroxide (In(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.840 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or yellow powder; [MSDSonline] | |

| Record name | Indium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20661-21-6, 55326-87-9 | |

| Record name | Indium trihydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20661-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020661216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055326879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium hydroxide (In(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09J170CMXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Indium Hydroxide Materials

Solution-Phase Precipitation Techniques

The precipitation method is a relatively simple and economical approach for producing indium hydroxide (B78521) powder, offering high production efficiency. jcpr.or.kr This method typically involves dissolving an indium metal salt in an acidic solution followed by neutralization with a base to form the In(OH)₃ precipitate. jcpr.or.kr

Controlled pH Precipitation Mechanisms

The pH of the reaction solution plays a critical role in the formation and characteristics of indium hydroxide precipitates. Neutralizing a solution containing an In³⁺ salt, such as indium nitrate (B79036) or indium trichloride, leads to the formation of a white precipitate that ages into indium(III) hydroxide. wikipedia.org The solubility of In(OH)₃ is minimal at a pH of approximately 6.79. rsc.org

Studies have shown that this compound and indium oxide hydroxide (InOOH) can coexist in a certain pH range, with only this compound being present at higher pH values. For instance, in one study using indium chloride and sodium hydroxide, In(OH)₃ and InOOH co-existed in the pH range of 5 to 8, while only In(OH)₃ was observed at pH 9 and 10. jcpr.or.kr The crystallite size of In(OH)₃ shows a stronger dependence on pH compared to the concentration of the reaction medium. jcpr.or.kr As the pH of the indium chloride solution increased from 5 to 10, the crystallite size of In(OH)₃ increased from 9 to 36 nm. jcpr.or.kr

The precipitation process can be monitored by measuring the electrical conductivity of the reaction solutions, as the anion resin exchange precipitation reduces the number of ions in the solution. acs.org The mechanism can involve anion exchange between the indium salt anions and a resin, followed by the precipitation of this compound on the resin surface. acs.org

Influence of Precursor Chemistry on Formation

The choice of indium precursor significantly impacts the formation and characteristics of this compound. Common starting materials include indium nitrate or chloride, which are relatively inexpensive and allow for easy control of synthesis parameters. koreascience.krkoreascience.kr However, using chloride precursors can lead to the presence of chlorine ions in the precipitate, which are difficult to remove and can negatively affect the properties of derived materials like indium tin oxide (ITO). koreascience.kr

The use of indium(III) isopropoxide can produce In(OH)₃ alongside isopropanol (B130326) through hydrolysis in water. Different precursors can lead to variations in particle morphology. For example, reacting InCl₃ with urea (B33335) in a microwave-assisted hydrothermal synthesis yields cubic In(OH)₃ particles.

The influence of precursor chemistry extends to the early stages of nanocrystal growth. Differences in surface reactivity in the presence of different reagents can influence the transition from nanocrystal formation to growth. acs.orgfigshare.com For instance, substituting oleylamine (B85491) for oleyl alcohol in a continuous growth synthesis of indium oxide (derived from an indium precursor) resulted in fewer but larger nanocrystals. acs.org This was attributed to faster amidation in the presence of the amine, leading to a more rapid generation of reactive metal precursors. acs.org

Role of Additives and Stabilizers in Particle Growth

Additives and stabilizers are often used in solution-phase synthesis to control particle growth, prevent agglomeration, and influence morphology. Stabilizers like polyvinyl alcohol (PVA) have been shown to suppress agglomeration by adsorbing onto particle surfaces, resulting in spherical nanoparticles with diameters of 20–50 nm.

In hydrothermal synthesis, organic additives like citric acid and urea can play a role. Citric acid can act as a chelating agent, while urea hydrolyzes to ammonia (B1221849), gradually increasing the pH to precipitate In(OH)₃. Amino acids like glycine (B1666218) and L-aspartic acid have been used in amino acid-assisted hydrothermal synthesis to control the size and shape of In(OH)₃ nanoparticles, leading to the selective formation of rod- and cubic-shaped particles, respectively, due to their adsorption on the growing surfaces. jst.go.jp

The concentration of stabilizers can also influence the stability of the precursor solution and the formation of precipitates, which in turn affects the properties of derived thin films. rsc.org

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline this compound with controlled morphologies by leveraging high-temperature environments. scielo.br These methods involve carrying out reactions in sealed vessels under high pressure and temperature, using water (hydrothermal) or organic solvents (solvothermal) as the reaction medium. tandfonline.com

Conventional Hydrothermal Synthesis Conditions

Conventional hydrothermal synthesis of this compound typically involves dissolving an indium salt, such as InCl₃, in deionized water and adding precipitating agents and/or additives. Reaction conditions such as temperature, time, and the presence of additives significantly influence the resulting In(OH)₃ product. scielo.br

Studies have reported the synthesis of spherical In(OH)₃ nanoparticles using InCl₃, citric acid, and urea under hydrothermal treatment at temperatures ranging from 120 to 200°C for 6 to 48 hours. Varying the temperature and time can influence the morphology and particle size. For example, at 120°C for 24 hours, amorphous particles of 50–100 nm were obtained, while at 160°C for 12 hours, spherical particles of 30–50 nm were formed, and at 200°C for 6 hours, cubic crystalline particles of 20–30 nm were produced.

Other examples of conventional hydrothermal synthesis include the preparation of In(OH)₃ nanocubes around 70 nm in length at 160°C. researchgate.net Factors such as temperature, reaction time, reagents, and solution pH are reported to influence the formation of indium oxide hydroxide hollow spheres synthesized by conventional hydrothermal methods. scielo.br

Microwave-Assisted Hydrothermal Routes

Microwave-assisted hydrothermal (MAH) synthesis is a rapid and efficient method for preparing crystalline this compound nanostructures, often at lower temperatures and shorter reaction times compared to conventional hydrothermal methods. researchgate.netscielo.brresearchgate.net This technique utilizes microwave radiation to heat the reaction mixture, leading to faster reaction kinetics and potentially different morphologies. scielo.brcdmf.org.br

MAH has been successfully used to obtain cubic In(OH)₃ particles. For example, single crystalline In(OH)₃ architectures have been prepared by MAH using indium chloride as the precursor at temperatures as low as 140°C with reaction times as short as 1 minute. researchgate.netresearchgate.net Longer reaction times at the same temperature can also be used. researchgate.net

MAH has also been employed for the synthesis of doped this compound nanostructures, such as europium-doped and terbium-doped In(OH)₃, using indium chloride and the respective nitrate salts, with pH adjustment using ammonium (B1175870) hydroxide and the addition of polyethylene (B3416737) glycol as an additive. scielo.brcdmf.org.br

The use of MAH can lead to the achievement of specific morphologies in shorter reaction times, as demonstrated by the synthesis of cube-shaped In(OH)₃:xZn particles. researchgate.net

| Synthesis Method | Precursors Used | Conditions | Resulting Morphology/Size | Citations |

| Solution Precipitation | Indium metal, HCl, NaOH | pH 5-10, Aging time 0-40 h | In(OH)₃ and InOOH, Crystallite size 9-36 nm | jcpr.or.kr |

| Solution Precipitation | InCl₃, NH₄OH | pH 7–8, Stirring, Drying at 105°C | Precipitate | |

| Solution Precipitation (Anion Resin) | Indium salt solution, AV-17-8 resin | Controlled conditions | Nanosized, homogeneous In(OH)₃ powders | acs.org |

| Hydrothermal | InCl₃, Citric acid, Urea | 120-200°C, 6-48 h | Amorphous, Spherical, Cubic Crystalline | |

| Hydrothermal | Indium acetate (B1210297), Sodium hydroxide | 150°C, 24 or 48 h | In(OH)₃ nanopowders | tandfonline.comtandfonline.com |

| Hydrothermal | InCl₃ | 160°C | In(OH)₃ nanocubes (~70 nm) | researchgate.net |

| Hydrothermal (Amino Acid Assisted) | Aqueous system, Glycine/L-aspartic acid | Hydrothermal conditions | Rod-shaped (Glycine), Cubic-shaped (L-aspartic acid) | jst.go.jp |

| Solvothermal | Indium acetate, Sodium hydroxide | 150°C, 24 or 48 h, EtOH/H₂O or mixture | In(OH)₃ | tandfonline.comtandfonline.com |

| Solvothermal (Mixed) | Indium salt, NaOH | Specific conditions (EtOH/H₂O ratio, time) | 18-facet In(OH)₃ polyhedra | rsc.org |

| Microwave-Assisted Hydrothermal | InCl₃, Urea | Microwave heating | Cubic In(OH)₃ particles (~0.348 μm) | |

| Microwave-Assisted Hydrothermal | InCl₃ | 140°C, 1 min or 64 min | Single crystalline In(OH)₃ architectures | researchgate.netresearchgate.net |

| Microwave-Assisted Hydrothermal | InCl₃, Terbium nitrate, NH₄OH, PEG | pH 10, Microwave heating | Crystalline terbium-doped In(OH)₃ | cdmf.org.br |

| Microwave-Assisted Hydrothermal | Indium chloride, Europium nitrate | Low temperature, Microwave heating | Crystalline europium-doped In(OH)₃ | scielo.br |

Solvothermal Synthesis Parameters and Solvent Effects

Solvothermal synthesis is a method employed for preparing In(OH)₃, often yielding products with precisely defined morphologies like nanorods, nanocubes, and hollow spheres, and generally finer products compared to other methods. acs.org This process typically involves heating initial indium salts or pre-precipitated In(OH)₃ in a sealed vessel containing an aqueous solution or organic solvents under high temperature and pressure, sometimes with the addition of surfactants. acs.org

The solvent choice plays a crucial role in the solvothermal synthesis of indium-based materials. For instance, in the solvothermal synthesis of indium tin oxide (ITO) nanoparticles, the solvent significantly influences the structure of the as-prepared particles. psu.edu In one study, using an aqueous medium under conditions similar to those that produced ITO in a glycol solvent, only indium hydroxides were formed. psu.edu This highlights the decisive role of water in the formation of this compound structures in such systems. In solvothermal systems utilizing glycol as a solvent, the direct formation of ITO nanoparticles was observed through the dissolution-recrystallization of initially formed amorphous indium hydroxides, without detecting crystalline In(OH)₃ or InOOH intermediates. psu.edu

The chemical potential of ions in the solvent also affects the solubility of precursors during solvothermal synthesis, which in turn influences crystal growth control. chemrxiv.org Both aqueous and non-aqueous solvents can be used to synthesize materials with precise control over their physical characteristics. chemrxiv.org The interaction between the solvent and the surface also impacts interfacial tension. chemrxiv.org

Sol-Gel Fabrication Strategies

The sol-gel method is a versatile wet-chemical technique for synthesizing materials, including this compound, through the evolution of a colloidal suspension (sol) into a gel network. numberanalytics.commdpi.com This method offers advantages such as low processing temperatures, high purity, homogeneity, and the ability to tailor material properties. numberanalytics.com The process involves several key steps, starting with the preparation of a precursor solution. numberanalytics.com

The formation of a gel in the sol-gel process is a result of hydrolysis and condensation reactions. mdpi.comresearchgate.net Hydrolysis involves the reaction of a precursor, such as a metal alkoxide or metal salt, with water to form a metal hydroxide or an intermediate species. numberanalytics.com Following hydrolysis, condensation reactions occur, leading to the formation of a three-dimensional network, typically through the formation of metal-oxygen-metal or metal-hydroxy-metal bonds. numberanalytics.comrsc.org

The rates of these hydrolysis and condensation reactions can be controlled by various parameters, including the use of catalysts (acid or base), pH adjustment, and modification of the precursor chemistry. numberanalytics.commdpi.com The nature of the precursor used can also influence the kinetics of these reactions. researchgate.net

The kinetics of gelation, the process by which the sol transforms into a gel, are influenced by the hydrolysis and condensation rates. In acidic conditions, condensation may begin before hydrolysis is complete, while in basic conditions, hydrolysis steps can be progressively faster, potentially leading to more complete hydrolysis before initial condensation. rsc.org

The choice of precursor has a significant impact on the sol-gel process, affecting everything from self-assembly in the initial solution to phase separation during gelation and crystallographic transformations upon heating. rsc.orgrsc.org For this compound synthesis via sol-gel, indium salts like indium acetate have been used as precursors. tandfonline.com The precursor solution is prepared by dissolving the precursor in a solvent, often with additives like catalysts or complexing agents to control the hydrolysis and condensation reactions. numberanalytics.com The evolution of the precursor through hydrolysis and condensation dictates the formation and structure of the this compound gel.

Hydrolysis and Condensation Processes in this compound Gelation

Electrochemical Deposition Techniques

Electrochemical deposition is another method for synthesizing this compound, particularly for forming films and nanostructures on conductive substrates. mdpi.comresearchgate.net This technique allows for control over the morphology and size of the resulting nanostructures by adjusting experimental parameters. mdpi.com

Electrochemical deposition can be used to fabricate this compound films and nanostructures. mdpi.comresearchgate.net For example, this compound nanostructures have been synthesized via a one-step electrochemical deposition method for potential application as battery-like capacitive materials. researchgate.net These electrodeposited In(OH)₃ nanostructures have demonstrated good specific capacitance and acceptable cycling stability. researchgate.net

While the provided search results specifically mention the electrodeposition of other metal oxide/hydroxide films and nanostructures like nickel oxide and zinc oxide on indium tin oxide (ITO) substrates, the principles of electrochemical deposition are applicable to this compound. capes.gov.brarxiv.org Film formation often relies on the oxidation of metal ions followed by reaction with available hydroxide ions to form insoluble deposits on the substrate. capes.gov.br

Several parameters influence the electrochemical growth of films and nanostructures. These include current density, applied potential (constant, pulsed, or ramp), deposition time, concentration of ions in the solution, and the presence of additives. mdpi.comarxiv.orgmdpi.com By tuning these deposition parameters, it is possible to control the morphology and structure of the deposited materials. capes.gov.br

For instance, in the electrodeposition of other metal oxides, the applied potential and deposition time have been shown to influence the morphology of deposited nanoparticles. mdpi.com The concentration of the electrolyte can also impact the resulting structures and their porosity. arxiv.org Controlling these electrochemical parameters allows for tailoring the shape, size, and structure of the electrodeposited this compound films and nanostructures.

Electrodeposition of this compound Films and Nanostructures

Atomic Layer Deposition (ALD) for this compound Precursors

ALD processes for depositing indium-based films typically involve alternating pulses of an indium-containing precursor and a reactive co-reactant, often an oxidant. While the end goal is frequently indium oxide, the nature of the precursors and oxidants, particularly those containing oxygen and hydrogen, can lead to surface reactions that involve or form this compound species during the deposition process. This compound itself is known as a precursor for synthesizing indium oxide through methods like precipitation followed by thermal decomposition fishersci.ca. In the context of ALD, the precursors used are generally volatile compounds containing indium.

Precursor Selection in ALD Processes

The selection of an appropriate indium precursor is crucial for a successful ALD process. Ideal ALD precursors should possess several key characteristics, including sufficient vapor pressure to allow for adequate transport to the substrate, high thermal stability to prevent premature decomposition in the gas phase, and high reactivity with the co-reactant to ensure self-limiting surface reactions nih.govhmdb.ca. Additionally, the precursor and its reaction byproducts should be volatile to facilitate their removal from the reaction chamber during the purge steps.

Various types of indium precursors have been explored for the ALD of indium-based films, primarily In₂O₃. These include:

Organometallic precursors: These compounds contain indium bonded to organic ligands. Examples include trimethylindium (B1585567) (TMIn) and triethylindium (B1595915) (Et₃In). TMIn has been used with various oxidants like O₃ and O₂ plasma for In₂O₃ ALD nih.govrsc.orgnih.gov. Et₃In has also been explored, showing high reactivity with O₃ at relatively low temperatures nih.gov. Liquid organometallic precursors like [3-(dimethylamino)propyl]dimethyl indium (DADI) and (N,N-dimethylbutylamine)trimethylindium (DATI) have also been investigated for plasma-enhanced ALD of In₂O₃, with DATI showing promising results in terms of growth rate and film properties hmdb.canih.govwikipedia.org.

Halogenated precursors: Indium(III) chloride (InCl₃) is an example, although it typically requires high growth temperatures and can produce corrosive HCl byproducts nih.govhmdb.carsc.orgatomiclayerdeposition.com.

Cyclopentadienyl-based precursors: Cyclopentadienylindium (InCp) has been used with oxidants like O₃ or a combination of H₂O and O₂ for In₂O₃ ALD, offering reasonable growth rates at relatively low temperatures rsc.orgnih.govatomiclayerdeposition.com.

Other indium compounds: Indium(III) acetylacetonate (B107027) [In(acac)₃] and indium(III) triazenide precursors have also been reported for In₂O₃ ALD, often exhibiting lower growth rates rsc.orgnih.gov.

The choice of oxidant also plays a significant role and influences the resulting film composition and the potential involvement of hydroxide species. Common oxidants include water (H₂O), hydrogen peroxide (H₂O₂), ozone (O₃), and oxygen plasma (O₂ plasma) nih.govnih.govrsc.orgnih.govnih.govatomiclayerdeposition.com. Using water or hydrogen peroxide as the oxygen source can lead to the formation of InOₓHy intermediates or hydrated indium oxide films, which are closely related to this compound.

Data on the performance of different indium precursors in ALD of In₂O₃ highlights the variability in growth rate and film properties depending on the precursor-oxidant combination and deposition temperature. For instance, using TMIn with O₃ can yield In₂O₃ films with a growth rate of approximately 0.46 Å/cycle in the 100–200 °C range, while higher temperatures can lead to increased growth rates due to thermal decomposition nih.gov. Another study using TMIn and O₂ plasma reported a growth rate of around 1.26 Å/cycle. Liquid precursors like DADI and DATI have shown promise for PEALD of In₂O₃, with DATI demonstrating higher growth per cycle and improved film properties compared to DADI nih.govwikipedia.org.

| Indium Precursor | Oxidant | Typical Growth Temperature Range (°C) | Approximate Growth Rate (Å/cycle) | Resulting Film (Primary) |

| Trimethylindium (TMIn) | O₃ | 100–200 | 0.46 | In₂O₃ |

| Trimethylindium (TMIn) | O₂ plasma | 80–200 | 1.26 | In₂O₃ |

| Triethylindium (Et₃In) | O₃ | 50–250 | High reactivity reported | In₂O₃ |

| [3-(dimethylamino)propyl]dimethyl indium (DADI) | Ozone | 275 | 0.6 | In₂O₃ |

| (N,N-dimethylbutylamine)trimethylindium (DATI) | O₂ plasma | Not specified (PEALD) | Higher than DADI | In₂O₃ |

| Indium(III) triazenide | H₂O | 270–385 | 1.0 | In₂O₃ |

| Cyclopentadienylindium (InCp) | O₃ | 200–300 | 1.3 | In₂O₃ |

| Cyclopentadienylindium (InCp) | H₂O/O₂ | As low as 100 | >1.0 | In₂O₃:H |

| Indium(III) chloride (InCl₃) | Not specified | 300–500 | <0.3 | In₂O₃ |

| Indium(III) acetylacetonate [In(acac)₃] | H₂O or O₃ | Not specified | <0.4 | In₂O₃ |

| Diethyl[bis-(trimethylsilyl)amino] indium [Et₂InN(TMS)₂] | O₃ | Not specified | ~0.8 reported with O₃ | In₂O₃ |

| [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato]-indium (InCA-1) | H₂O₂ | >200 | Not specified | InOₓ |

Note: Growth rates and optimal temperatures are highly dependent on specific reactor design and process parameters.

Growth Mechanisms and Film Formation

The growth mechanism in ALD is based on sequential, self-limiting surface reactions. A typical ALD cycle for metal oxide deposition involves at least two steps:

Pulsing the metal precursor, which reacts with the substrate surface until all available reactive sites are saturated. Excess precursor is then purged.

Pulsing the co-reactant (e.g., oxidant), which reacts with the adsorbed metal precursor species on the surface. Excess co-reactant and gaseous byproducts are purged.

This cycle is repeated to build the film layer by layer . The self-limiting nature ensures excellent conformality and thickness control.

For the ALD of indium oxide using precursors like organometallics (e.g., TMIn) and oxidants like water or ozone, the surface reactions can be complex. When using water as the oxidant, the reaction between the indium precursor and surface hydroxyl groups (-OH) is a key step. The indium precursor adsorbs and reacts with these sites, releasing ligands and forming In-O or In-OH bonds to the surface. In the subsequent water pulse, water molecules react with the surface-bound indium species, forming new surface hydroxyl groups and releasing byproducts.

The formation of this compound species (InOₓHy) as intermediates or as part of the deposited film is particularly relevant when using oxygen sources containing hydrogen, such as water or hydrogen peroxide. The reaction of indium precursors with surface hydroxyl groups can directly lead to the formation of In-OH bonds. Depending on the deposition temperature and post-deposition treatments, these hydroxide species can either remain in the film, leading to hydrated indium oxide, or decompose to form pure indium oxide. Higher temperatures typically favor the formation of denser, crystalline In₂O₃ films with fewer incorporated impurities, including hydrogen nih.govnih.govnih.gov.

The growth rate in ALD is ideally constant per cycle within a specific temperature window, known as the "ALD window," where the growth is limited by surface reactions rather than precursor flux or thermal decomposition. Below this window, the growth rate may be limited by insufficient surface reaction, while above it, premature gas-phase reactions or thermal decomposition of the precursor can occur, leading to non-self-limiting growth and potential issues with film quality nih.gov.

The properties of the deposited indium oxide films, such as their crystallinity, morphology, and electrical conductivity, are significantly influenced by the ALD growth temperature, the choice of precursors and oxidants, and the pulsing sequences nih.govnih.govnih.gov. While the primary focus of much of the research is on optimizing conditions for high-quality In₂O₃ films for applications like transparent conductive oxides (TCOs), the underlying ALD mechanisms involve surface chemistry that can include the formation and transformation of this compound species, particularly when hydrogen-containing oxidants are employed.

| Aspect | Description |

| Process Type | Sequential, self-limiting gas-solid surface reactions. |

| Key Steps | Pulse Indium Precursor -> Purge -> Pulse Oxidant -> Purge. |

| Self-Limiting | Reactions stop upon saturation of reactive surface sites, enabling atomic-scale control. |

| Influence of Oxidant | Oxygen source (e.g., H₂O, H₂O₂) affects surface chemistry and can lead to InOₓHy intermediate formation. |

| Temperature Effects | Impacts reaction rates, precursor decomposition, and film crystallinity/composition. |

| Film Composition | Primarily In₂O₃, but can be hydrated (InOₓHy) depending on process parameters, especially oxidant choice. |

Structural Characterization and Morphological Control of Indium Hydroxide

Advanced Spectroscopic and Diffraction Techniques

A range of sophisticated techniques is employed to probe the structural, crystallographic, morphological, compositional, and optical properties of indium hydroxide (B78521) at various scales.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity Analysis

X-ray Diffraction (XRD) is a primary technique used to identify the crystalline phases present in indium hydroxide samples and to assess their crystallinity. XRD patterns provide characteristic peaks corresponding to specific crystallographic planes, allowing for the identification of In(OH)₃ and differentiation from other phases like indium oxyhydroxide (InOOH) or indium oxide (In₂O₃). researchgate.netresearchgate.net The position and intensity of these peaks are compared with standard crystallographic databases, such as JCPDS cards. For instance, the reflections of hydrothermally synthesized In(OH)₃ microcubes have been indexed to body-centered cubic In(OH)₃, consistent with JCPDS Card No. 76-1464. acs.orgacs.org The narrow and strong peaks observed in XRD patterns indicate good crystallinity of the In(OH)₃ samples. acs.orgacs.org

XRD is also used to estimate the crystallite size of In(OH)₃ nanoparticles using methods like the Scherrer formula. tandfonline.com Studies have shown that the crystallite size of In(OH)₃ can be influenced by synthesis parameters such as the concentration and pH of the reaction medium. researchgate.net The transformation of In(OH)₃ to In₂O₃ upon thermal treatment is also monitored by XRD, where the characteristic peaks of In(OH)₃ disappear and those of cubic In₂O₃ emerge, typically at temperatures around 300-500°C. tandfonline.comustb.edu.cntandfonline.com

Electron Microscopy (SEM, TEM, HRTEM, SAED) for Morphology and Nanostructure Elucidation

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), High-Resolution Transmission Electron Microscopy (HRTEM), and Selected Area Electron Diffraction (SAED), are indispensable for visualizing the morphology, size, and nanostructure of this compound.

SAED patterns, obtained in TEM mode, provide information about the crystallinity and crystallographic orientation of selected areas of the sample. researchgate.netustb.edu.cnpsu.edursc.org SAED patterns of single-crystalline In(OH)₃ microcubes, for instance, confirm their single-crystalline nature. acs.org Polycrystalline structures are indicated by ring patterns in SAED. rsc.org Electron microscopy studies are crucial for understanding how synthesis parameters influence the resulting morphology and size of In(OH)₃ nanostructures. researchgate.netacs.orgustb.edu.cn

Vibrational Spectroscopy (FTIR, Raman) for Chemical Bonding and Functional Groups

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify the chemical bonds and functional groups present in this compound. These techniques probe the vibrational modes of the material, providing insights into its molecular structure and composition.

Raman spectroscopy is particularly useful for studying the vibrational modes of inorganic compounds and can differentiate between different crystalline forms and related phases like In₂O₃. researchgate.netnanografi.com The Raman spectrum of cubic In(OH)₃ is characterized by specific bands. An intense sharp band at 309 cm⁻¹ is attributed to the ν₁ In-O symmetric stretching mode. nanografi.com Bands at 1137 and 1155 cm⁻¹ are assigned to In-OH δ deformation modes, while bands at 3083, 3215, 3123, and 3262 cm⁻¹ correspond to the OH stretching vibrations. nanografi.com Hot stage Raman spectroscopy can be used to follow the changes in the vibrational modes as In(OH)₃ is heated, observing the disappearance of In(OH)₃ bands and the appearance of new bands corresponding to In₂O₃ (e.g., at 125, 295, 488, and 615 cm⁻¹). nanografi.com

FTIR spectroscopy complements Raman spectroscopy by being more sensitive to polar functional groups like O-H. nicoletcz.czsci-hub.se FTIR spectra of indium-containing materials can show bands related to hydroxyl stretching and bending vibrations, confirming the presence of OH groups in In(OH)₃. imp.kiev.ua

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states (oxidation states) of elements in this compound samples. XPS involves exciting core electrons with X-rays and analyzing the kinetic energy of the emitted photoelectrons.

XPS spectra of In(OH)₃ typically show characteristic peaks for indium and oxygen. The binding energies of the In 3d core levels (In 3d₅/₂ and In 3d₃/₂) are analyzed to determine the oxidation state of indium. arxiv.orgresearchgate.netrsc.org For this compound and indium oxide, the In 3d peaks are generally observed in a specific binding energy range, confirming the presence of indium in a +3 oxidation state (In³⁺). arxiv.orgresearchgate.net For example, In 3d₅/₂ and In 3d₃/₂ peaks have been reported around 444-446 eV and 451-453 eV, respectively, for indium oxide and related compounds. arxiv.orgresearchgate.netrsc.org

The O 1s spectrum provides information about the different oxygen species present, such as oxygen in the In-O lattice, hydroxyl groups (O-H), and adsorbed water or carbonate species. arxiv.orgresearchgate.netdepaul.edu The O 1s peak can often be curve-fitted into multiple components corresponding to these different chemical environments. arxiv.orgdepaul.edu XPS is valuable for confirming the purity of In(OH)₃ samples and for investigating surface composition and potential surface oxidation or contamination. researchgate.netdepaul.edu

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments

Extended X-ray Absorption Fine Structure (EXAFS) is a technique that provides detailed information about the local atomic environment around a specific absorbing atom, such as indium in In(OH)₃. By analyzing the oscillations in the X-ray absorption spectrum beyond the absorption edge, EXAFS can determine parameters like coordination number, bond distances, and the types of neighboring atoms. acs.orgunimi.itacs.org

Unlike XRD, which requires long-range order, EXAFS is sensitive to the short-range order and can be applied to both crystalline and amorphous materials. acs.orgacs.org For indium compounds, EXAFS analysis at the indium absorption edge can provide information about the In-O and In-In coordination shells. This helps in understanding the bonding environment of indium atoms and the arrangement of neighboring oxygen and indium atoms in the In(OH)₃ structure. acs.orgustb.edu.cn EXAFS can reveal the coordination number of oxygen atoms around indium (In-O coordination) and the distances to the nearest oxygen and indium neighbors. acs.orgustb.edu.cn This information is crucial for validating structural models and understanding the local structure, especially in nanocrystalline or disordered In(OH)₃.

Diffuse Reflectance Spectroscopy (DRS) and Photoluminescence (PL) Spectroscopy for Optical Characteristics

Diffuse Reflectance Spectroscopy (DRS) and Photoluminescence (PL) spectroscopy are used to investigate the optical properties of this compound, including its light absorption characteristics and emission behavior.

DRS is used to measure the diffuse reflectance of solid samples, which can be transformed using the Kubelka-Munk function to obtain information about light absorption. imp.kiev.ua This allows for the determination of the material's band gap energy. Studies on In(OH)₃ and its transformation products like In₂O₃ often involve DRS to analyze changes in absorption edges related to variations in morphology or structure. ustb.edu.cnresearchgate.net

PL spectroscopy involves exciting the material with light of a specific wavelength and measuring the emitted luminescence. The PL spectrum provides information about electronic transitions, defects, and energy levels within the material. While In(OH)₃ itself might not exhibit strong luminescence, PL is frequently used to study the optical properties of In₂O₃ derived from In(OH)₃ precursors. acs.orgacs.orgresearchgate.netscirp.orgugent.be The PL emission of In₂O₃ is often observed in the blue-green to yellow-orange region and can be influenced by factors such as oxygen vacancies and other defects, which are related to the precursor's properties and synthesis conditions. researchgate.netpsu.eduscirp.orgugent.be Analyzing changes in PL spectra can provide insights into the electronic structure and defect chemistry of the material, which are indirectly influenced by the structural and morphological characteristics of the In(OH)₃ precursor. researchgate.netugent.be

Table 1: Summary of Spectroscopic and Diffraction Techniques for this compound Characterization

| Technique | Information Provided | Relevant Aspects for In(OH)₃ |

| X-ray Diffraction (XRD) | Crystalline phases, crystallinity, lattice parameters, crystallite size | Phase identification (In(OH)₃, InOOH, In₂O₃), assessment of crystallinity, estimation of nanoparticle size, monitoring phase transformations |

| Electron Microscopy (SEM, TEM, HRTEM, SAED) | Morphology, size, nanostructure, crystal shape, lattice fringes, crystallographic orientation | Visualization of particle shape (nanocubes, nanorods, etc.), size distribution, internal structure, crystallinity of individual particles |

| Vibrational Spectroscopy (FTIR, Raman) | Chemical bonds, functional groups, molecular structure | Identification of In-O and O-H vibrations, confirmation of hydroxyl groups, distinguishing In(OH)₃ from In₂O₃, studying structural changes upon heating |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, oxidation states, surface chemistry | Confirmation of In and O presence, determination of indium oxidation state (In³⁺), analysis of different oxygen species (lattice oxygen, hydroxyls), surface purity |

| Extended X-ray Absorption Fine Structure (EXAFS) | Local atomic environment, coordination number, bond distances | Determination of In-O and In-In coordination, bond lengths, local structure around indium atoms |

| Diffuse Reflectance Spectroscopy (DRS) | Light absorption properties, band gap energy | Determination of absorption edge, estimation of band gap (often for derived In₂O₃) |

| Photoluminescence (PL) Spectroscopy | Electronic transitions, defects, emission properties | Study of luminescence behavior (often for derived In₂O₃), correlation with defects like oxygen vacancies |

Table 2: Reported XRD Data for Cubic In(OH)₃

| JCPDS Card No. | Crystal System | Space Group | Lattice Constant (a) |

| 76-1464 acs.orgacs.org | Cubic | Ia3 (204) researchgate.net | 7.97 Å acs.orgacs.org |

Note: Specific peak positions (2θ values) and intensities vary depending on the crystallographic plane and experimental conditions.

Table 3: Representative Raman Bands for Cubic In(OH)₃

| Raman Shift (cm⁻¹) | Assignment |

| 309 nanografi.com | ν₁ In-O symmetric stretching |

| 1137, 1155 nanografi.com | In-OH δ deformation modes |

| 3083, 3215, 3123, 3262 nanografi.com | OH stretching vibrations |

Table 4: Typical XPS Binding Energies for Indium and Oxygen in Indium Oxide/Hydroxide

| Element | Core Level | Binding Energy Range (eV) | Assignment |

| Indium | In 3d₅/₂ | 444 - 446 arxiv.orgresearchgate.netrsc.org | In³⁺ |

| Indium | In 3d₃/₂ | 451 - 453 arxiv.orgresearchgate.netrsc.org | In³⁺ |

| Oxygen | O 1s | ~529 - 530 arxiv.orgdepaul.edu | Lattice Oxygen (In-O) |

| Oxygen | O 1s | ~531 - 532 arxiv.orgdepaul.edu | Hydroxyl groups (O-H), defects, adsorbed species |

Note: Exact binding energies can vary slightly depending on the specific chemical environment and experimental conditions.

Thermal Analysis for Phase Transitions and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for understanding the phase transitions and decomposition pathways of this compound. These methods reveal the temperature ranges at which In(OH)₃ loses mass and undergoes structural changes, primarily converting to indium oxide. ustb.edu.cnresearchgate.netustb.edu.cnacs.org

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of In(OH)₃

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between the sample and a reference material as they are both heated. acs.orgrsc.org Studies on the thermal decomposition of In(OH)₃ show characteristic weight loss steps and corresponding endothermic or exothermic peaks in DTA curves. researchgate.netacs.org

A sharp weight loss is typically observed as the temperature reaches around 200°C, accompanied by an endothermic peak in the DTA curve, often around 236-240°C. researchgate.netacs.org This mass loss corresponds to the dehydroxylation of In(OH)₃, indicating the removal of hydroxyl groups and the conversion towards indium oxide. researchgate.netacs.org An initial mass loss below 200°C can be attributed to the removal of adsorbed water molecules. researchgate.netacs.org The total weight loss observed is often slightly higher than the theoretical value for the complete conversion of In(OH)₃ to In₂O₃, which can be due to the presence of adsorbed water. researchgate.net An exothermic peak around 346°C might indicate the crystallization of the final In₂O₃ product. acs.org

Mechanisms of Thermal Conversion to Indium Oxide

The thermal conversion of In(OH)₃ to In₂O₃ primarily involves dehydration. researchgate.netdoi.org The process can be represented by the equation:

In(OH)₃ → In₂O₃ + H₂O

Research suggests that the decomposition of In(OH)₃ can proceed directly to cubic In₂O₃, particularly for nanosized this compound, without the formation of intermediate crystalline or amorphous phases like indium oxide hydroxide (InOOH) under certain experimental conditions. researchgate.net However, other studies indicate that InOOH can appear as an intermediate phase, especially during the dehydroxylation of amorphous In(OH)₃ precursors. doi.org The structural changes during thermal decomposition can involve the removal of physically adsorbed water, followed by chemical dehydration to yield InOOH, which then further dehydrates to In₂O₃, or direct dehydration of In(OH)₃ to In₂O₃. doi.org The reaction mechanism can involve three-dimensional diffusion, with the reaction rate controlled by the product layer diffusion in the initial stages. doi.org The activation energies for the thermal decomposition of In(OH)₃ have been estimated, with values around 105-107 kJ/mol for the first stage and significantly higher values (297-302 kJ/mol) for the second stage. doi.org

Control over Nanocrystal Morphology and Size

Controlling the morphology and size of this compound nanocrystals is crucial for tailoring their properties and potential applications. Various synthesis parameters can be adjusted to achieve desired shapes and sizes. ustb.edu.cnustb.edu.cnresearchgate.net

Influence of Reaction Parameters on Particle Shape (Cubes, Rods, Spheres, Flowers)

The morphology of In(OH)₃ nanostructures can be controlled by adjusting reaction conditions such as reaction time, the concentration of the alkali, and the alkaline source. ustb.edu.cnustb.edu.cn Different shapes, including cubes, rods, spheres, and flowers, can be obtained by varying these parameters. ustb.edu.cnresearchgate.net For instance, adjusting the concentration of urea (B33335), which acts as an alkaline source, has been shown to play a key role in controlling the morphology, leading to rod-like or cubic In(OH)₃ nanocrystals. ustb.edu.cn Solvothermal methods using different directing surfactants like ethylenediamine, acetic acid, and oleic acid in ethanol (B145695) solutions of indium acetate (B1210297) have been successfully employed to synthesize nanospheres, nanoflowers, microcubes, and nanorods of this compound. researchgate.net Hydrothermal methods utilizing specific precursors and additives, such as indium sulfate (B86663) and L-arginine, can yield single crystalline cubic In(OH)₃ nanocubes. iitkgp.ac.in The water/ethanol ratio and the presence or absence of surfactants like PVP can also influence the morphology, leading to nanocubes, nanorods, nanosheets, or nanobundles. acs.org

Size-Controlled Synthesis Strategies for Nanomaterials

Size-controlled synthesis of In(OH)₃ nanomaterials can be achieved by manipulating various experimental conditions. ustb.edu.cnustb.edu.cn Parameters such as reaction time, the concentration of the alkali, and the alkaline source are influential in determining the size of the resulting nanocrystals. ustb.edu.cnustb.edu.cn Hydrothermal synthesis temperature can also be used to tune the particle size of In(OH)₃ nanocubes. doi.org In solvothermal systems, the size of nanoparticles can be easily controlled by changing conditions like the aging period and the concentration of sodium hydroxide. scientific.net Using different precursors or synthesis methods, such as the sol-gel method with irradiated or un-irradiated indium acetate precursors, can also lead to differences in the size and shape of the resulting In₂O₃ nanoparticles after calcination of the In(OH)₃ precursor. scielo.br

Polymorphism and Crystallographic Investigations of this compound Phases

Indium(III) hydroxide exhibits a cubic crystal structure with the space group Im3, which can be described as a distorted ReO₃ structure. wikipedia.org Crystallographic investigations, often utilizing techniques like X-ray diffraction (XRD), are essential for determining the crystal structure and identifying different phases of this compound. ustb.edu.cnresearchgate.net

While the cubic form is commonly reported, the behavior of indium hydroxides and related indium oxyhydroxides and oxides can involve complex phase relations and transformations. au.dk Studies using in situ X-ray scattering combined with thermal analysis have revealed phase transformations from In(OH)₃ to InOOH and from InOOH to cubic In₂O₃. au.dk These investigations highlight that solvothermal synthesis conditions can facilitate different reaction mechanisms and phase transformations compared to dry powder calcination. au.dk The polymorphism of indium compounds is an active area of research, with different crystal structures and phases being explored under various synthesis conditions, including high pressure. arxiv.orgresearchgate.netrsc.org The structure and polymorphism of related metal organic frameworks containing indium have also been investigated crystallographically. researchgate.net

Amorphous to Crystalline Transitions and Structural Evolution

The transformation from amorphous to crystalline phases in this compound (In(OH)₃) is a critical aspect influencing its material properties and potential applications. This transition often involves complex structural evolution pathways that are dependent on synthesis conditions such as temperature, reaction time, and the presence of directing agents.

Amorphous this compound can serve as a precursor for the formation of crystalline In(OH)₃ or its related oxide, indium oxide (In₂O₃), upon thermal treatment. acs.orgresearchgate.net The amorphous phase is generally less stable than its crystalline counterpart. rsc.org Studies on the structural evolution of In(OH)₃ nanoparticles prepared by methods like precipitation have shown that heating the precipitate induces phase and microstructural changes. researchgate.net For instance, heating this compound powders at temperatures between 150°C and 900°C results in a white powder, and changes in specific surface area are observed in the resulting indium oxide when the precipitate is heated between 200°C and 900°C. researchgate.net

The crystallization process from amorphous this compound can proceed through various mechanisms. One proposed model for the formation of indium oxide powder from a precipitate of this compound includes several stages: the formation of bundles of rod-shaped particles, the generation of voids within these bundles due to the evaporation of crystallized water, re-agglomeration of particles, collapse of the rod structure, formation of spherical agglomerates, and both heterogeneous and homogeneous crystal growth. researchgate.net

In some synthesis routes, the structural evolution of In(OH)₃ nanocubes has been observed to follow an oriented attachment mechanism, progressing from zero-dimensional (0D) nanoparticles to one-dimensional (1D) nanorods, and then to three-dimensional (3D) nanorod bundles. These bundles subsequently fuse into single-crystalline nanocubes. rsc.orgrsc.org Ostwald ripening may also contribute to the further growth of these nanocubes. rsc.orgrsc.org High-resolution transmission electron microscopy (HRTEM) and selected area electron diffraction (SAED) are techniques used to characterize the crystalline structures formed during these processes. rsc.org

Thermal transformation of nanostructured In(OH)₃ to In₂O₃ can be achieved through calcination at elevated temperatures. acs.orgrsc.org For example, calcination at 400°C in air can lead to the complete transformation of In(OH)₃ to body-centered cubic (bcc) In₂O₃. rsc.org The morphology of the resulting In₂O₃ can often be similar to that of the In(OH)₃ precursor. acs.orgrsc.org Thermogravimetric analysis (TG-DTA) can be used to analyze the phase change and thermal stability during this transformation, revealing distinct stages of weight loss corresponding to the dehydration of this compound. acs.org

The presence of water or hydroxyls can significantly influence the crystallization temperature of amorphous indium-containing oxides, such as indium zinc oxide (IZO). helmholtz-berlin.de Water admixture has been shown to decrease the crystallization temperature of IZO substantially. helmholtz-berlin.de Furthermore, the concentration of water and/or hydroxyls can affect the distribution of other elements, like zinc, within the film. helmholtz-berlin.de

The role of amorphous precursors in crystallization is a fundamental concept observed in various material systems, including metal carbonates and oxides. rsc.orgmdpi.comaip.org Amorphous precursors are often unstable and can transform into nanocrystalline intermediate phases before forming thermodynamically stable products. rsc.org However, under certain conditions, amorphous phases can exhibit long-term stability. rsc.org The kinetics and mechanisms of crystallization from amorphous phases are influenced by factors such as temperature and the specific chemical environment. rsc.org

Chemical Transformations and Interconversion Pathways of Indium Hydroxide

Dehydration and Thermal Decomposition to Indium Oxide

One of the most significant transformations of indium hydroxide (B78521) is its thermal decomposition, leading to the formation of indium oxide (In₂O₃). This process involves the removal of water molecules from the In(OH)₃ structure. The thermal decomposition of In(OH)₃ to In₂O₃ is a critical step in the synthesis of In₂O₃ for various applications, including transparent conducting films used in touch screens and solar cells. wikipedia.orgindium.comacs.orgnanotrun.com

The decomposition typically occurs upon heating, with the precise temperature range depending on factors such as particle size, morphology, and heating rate. Thermogravimetric analysis (TGA) is a common technique used to study this process, revealing mass loss corresponding to the elimination of water. acs.orgakjournals.comresearchgate.net For cubic In(OH)₃, the transition to In₂O₃ has been observed to occur around 219 °C according to thermal analysis. akjournals.comresearchgate.netqut.edu.au Other studies indicate a dominant mass loss between 150-400 °C, attributed to the conversion of In(OH)₃ to In₂O₃, which aligns well with the theoretical weight loss for this transformation. acs.org The thermal decomposition can proceed via surface nucleation and inward reaction interface propagation, with estimated activation energies for these processes. researchgate.net

Research has explored the kinetics and mechanisms of this thermal decomposition, with some studies suggesting a direct conversion from cubic In(OH)₃ to cubic In₂O₃ without observable intermediate crystalline or amorphous phases under specific experimental conditions, such as those involving nanosized indium hydroxide heated between 280 and 305 °C. researchgate.net However, the formation of InOOH as an intermediate has also been reported or considered in other contexts. researchgate.netresearchgate.net

The temperature and duration of the thermal treatment significantly influence the characteristics of the resulting In₂O₃, including its crystallinity, particle size, and morphology. acs.orgtandfonline.com For example, annealing In(OH)₃ at temperatures like 400 °C or 600 °C can yield indium oxide microcubes. acs.org Calcination of In(OH)₃ nanostructures at 500 °C in air has been shown to produce In₂O₃ nanoparticles. tandfonline.com The thermal decomposition is a reconstructive process, where In(OH)₃ nanocubes can transform into small crystallites of bixbyite-type c-In₂O₃ while retaining the parent cube-shaped morphology. rsc.org

Data from thermogravimetric analysis can provide detailed insights into the mass loss during the dehydration process.

| Temperature Range (°C) | Observed Mass Loss (%) | Attributed Transformation | Reference |

| 220–350 | 14.5 | Dehydration into In₂O₃ | |

| 150–400 | ~16 | Conversion from In(OH)₃ to In₂O₃ | acs.org |

| 200–225 | - | Transition from cubic In(OH)₃ to cubic In₂O₃ | researchgate.net |

| 280–305 | - | Transition from c-In(OH)₃ to bixbyite-type In₂O₃ (nanosized) | researchgate.net |

Formation of Indium Oxide Hydroxide (InOOH) and Related Phases

This compound can also transform into or coexist with indium oxide hydroxide (InOOH). This transformation often occurs under hydrothermal conditions or specific pH ranges. InOOH is another important phase in the indium-oxygen-hydrogen system and can also serve as a precursor for indium oxide. rsc.orgau.dkscielo.br

The formation of InOOH from In(OH)₃ can occur under hydrothermal conditions at temperatures as low as 200 °C. rsc.org At 10 MPa pressure and temperatures between 250-400 °C, indium(III) hydroxide converts to indium oxide hydroxide (InO(OH)), which possesses a distorted rutile structure. wikipedia.orgindiumhydroxide.com

In precipitation methods, In(OH)₃ and InOOH can coexist, with the relative proportions influenced by factors such as pH and reactant concentration. jcpr.or.krresearchgate.net Studies have shown that In(OH)₃ and InOOH can coexist in the pH range of 5 to 8 when using indium chloride solutions, while only In(OH)₃ is present at pH 9 and 10. jcpr.or.kr The crystallite size of In(OH)₃ shows a stronger dependence on pH and concentration compared to InOOH. jcpr.or.krresearchgate.net

The transformation between In(OH)₃ and InOOH can be influenced by synthesis conditions, including temperature and pH. For instance, in hydrothermal synthesis using InCl₃·4H₂O and ethylenediamine, only the In(OH)₃ phase exists at synthesis temperatures below 150 °C. jst.go.jp As the temperature increases, In(OH)₃ gradually dehydrates to form InOOH, reaching a phase equilibrium. jst.go.jp The concentration of InOOH can be maximized at a specific temperature, such as 180 °C in that study, and may decrease at higher temperatures. jst.go.jp

InOOH itself can decompose to form indium oxide upon heating. For example, InOOH can decompose to hexagonal In₂O₃ (h-In₂O₃) at 400 °C during calcination. rsc.org Real-time studies using transmission electron microscopy have shown the decomposition of orthorhombic InOOH into rhombohedral In₂O₃ (rh-In₂O₃) under electron beam irradiation, accompanied by the formation of voids within the particles. osti.govescholarship.org

The interconversion between In(OH)₃ and InOOH is a critical aspect of controlling the synthesis of different indium oxide phases. rsc.orgau.dk

Acid-Base Equilibria and Solution-Phase Speciation

Indium(III) hydroxide exhibits amphoteric behavior, meaning it can react with both acids and strong bases. wikipedia.orgindiumhydroxide.com However, it is generally considered a basic hydroxide, showing lower solubility in alkaline solutions compared to acidic solutions, unlike gallium(III) hydroxide which is more acidic. wikipedia.orgindiumhydroxide.com

In acidic solutions, this compound reacts to form soluble indium(III) salts. For example, it reacts with strong acids like hydrochloric acid (HCl) to form indium chloride (InCl₃) and water.

In(OH)₃ (s) + 3 HCl (aq) → InCl₃ (aq) + 3 H₂O (l)

In alkaline solutions, this compound can dissolve to form soluble indate complexes. wikipedia.org Dissolving In(OH)₃ in strong alkali likely results in the formation of four-coordinate species such as [In(OH)₄]⁻ or [In(OH)₄(H₂O)]⁻. wikipedia.orgindiumhydroxide.com

Complexation Reactions and Adduct Formation

Indium(III) can form complexes with various ligands, and this compound can participate in complexation reactions or serve as a precursor to complex formation. Indium tends to form complexes with ligands that can donate electron pairs due to its empty d-orbitals. chemistrycool.com

While direct complexation of intact solid In(OH)₃ is less common, the dissolved indium species in equilibrium with In(OH)₃ in solution can readily form complexes. In alkaline solutions, as mentioned, anionic hydroxido complexes like [In(OH)₄]⁻ are formed. wikipedia.orgindiumhydroxide.com

Indium(III) compounds, including those derived from or related to this compound, can form complexes with various organic ligands. For instance, indium(III) complexes with thiosemicarbazones have been studied. The ability of indium compounds to form complexes is relevant in various applications, including potential biological interactions and catalytic processes. chemistrycool.com

Reaction with carboxylic acids, such as acetic acid, is likely to yield basic acetate (B1210297) or carboxylate salts, such as (CH₃COO)₂In(OH). wikipedia.orgindiumhydroxide.com

The formation of labile and mobile indium complexes can be influenced by the presence of certain ligands, such as oxalate, which can significantly increase the amount of complexed indium in solution even in the presence of solid this compound precipitate. researchgate.net Coordination chemistry principles are also applied in the controlled synthesis of indium oxide nanostructures, influencing the local concentration of In³⁺ ions available for reaction. rsc.orgresearchgate.net

Advanced Material Applications of Indium Hydroxide and Its Derivatives

Catalytic Applications

Indium hydroxide (B78521) and its derivatives have demonstrated significant potential as catalysts across a range of chemical transformations, including electrocatalysis, photocatalysis, organic synthesis, hydrogenation, and environmental remediation. nanorh.comsamaterials.com

Electrocatalysis for Carbon Dioxide Reduction (CO₂RR)

Electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemicals is a critical area of research for carbon utilization. Indium-based catalysts, including indium hydroxide and its derivatives, have attracted attention for their ability to catalyze the CO₂RR, particularly for the production of formate (B1220265) (HCOO⁻) and carbon monoxide (CO). acs.orgx-mol.netnih.govresearchgate.net

Influence of Indium Addition and Doping on Electrocatalytic Performance

The addition and doping of indium in various materials can significantly impact their electrocatalytic performance for CO₂ reduction. For instance, studies on indium-added Zn–Al–Inₓ hydroxide electrocatalysts have shown that the level of indium addition has a substantial effect on their performance, particularly in the production of CO. rsc.org A Zn–Al–In₀.₂ hydroxide electrocatalyst with a specific indium addition level demonstrated excellent performance in CO₂RR, achieving a CO faradaic efficiency (FE) of up to 97.56% at -1.1 V vs. RHE and maintaining performance for at least 4.5 hours. rsc.org

The incorporation of indium into bimetallic hydroxide systems, such as copper-indium hydroxides (CuₓIny-OH), allows for tuning the composition and influencing the selectivity of CO₂ reduction products. researchgate.netsciengine.com Increasing the indium content in CuₓIny-OH electrocatalysts has been shown to shift the selectivity of CO₂ reduction products from CO to formate. researchgate.net Indium-rich electrocatalysts in this system exhibited a formate FE of up to 85% at -1.01 V vs. RHE. researchgate.net

Role of Indium/Indium Oxide Heterostructures in CO₂ Reduction

Indium/indium oxide heterostructures have been reported to selectively catalyze CO₂ electroreduction into C₁ products, such as formate, with high efficiency and selectivity. acs.orgx-mol.netnih.gov Defective indium/indium oxide heterostructures have shown formate selectivity up to 93% and activity up to 50.8 mA cm⁻² in aqueous media. acs.orgx-mol.net The collaboration between metallic indium and indium oxide within these heterostructures contributes to the enhanced CO₂ reduction. acs.orgx-mol.net Metallic indium is believed to primarily facilitate formate production, while indium oxide can suppress the competing hydrogen evolution reaction (HER). acs.orgx-mol.netnih.gov This highlights the effectiveness of integrating different functional components and defects into heterostructures for improving CO₂ electrocatalysis. acs.orgx-mol.net The presence of oxidized indium species can play a role in the improved performance of supported indium-based catalysts. csic.es

Data on Electrocatalytic Performance of Indium-Based Catalysts in CO₂RR:

| Catalyst Type | Indium Content/Structure | Product | Faradaic Efficiency (%) | Potential (V vs. RHE) | Current Density (mA cm⁻²) | Reference |

| Zn–Al–Inₓ hydroxide | In₀.₂ | CO | 97.56 | -1.1 | Not specified | rsc.org |

| CuₓIny-OH | In-rich | Formate | ~85 | -1.01 | Not specified | researchgate.net |

| Defective In/In₂O₃ heterostructures | Not specified | Formate | Up to 93 | -0.7 to -1.2 | Up to 50.8 | acs.orgx-mol.net |

Photocatalysis and Photo-Driven Reactions

This compound and indium oxide have demonstrated efficacy as catalysts in photocatalytic and photo-driven reactions, including water splitting for hydrogen production and CO₂ photoreduction. nih.govresearchgate.net this compound nanostructures, with their abundant surface hydroxyl functional groups, have found application in various photocatalytic processes. researchgate.net

While indium-based nanostructures can be efficient photocatalysts, their practical applications have been somewhat limited by their optical absorption features. nih.govresearchgate.net To overcome this, heterostructures incorporating this compound or indium oxide with other semiconductors, such as cadmium sulfide (B99878) (CdS), have been designed to create efficient photocatalytic systems. nih.govresearchgate.net These heterostructures can establish favorable charge separation properties, leading to enhanced photocatalytic activity. nih.gov For example, CdS-In(OH)₃ and CdS-In₂O₃ heterostructures showed enhanced photocatalytic H₂ evolution activities of 9.58 and 14.98 mmol·g⁻¹·h⁻¹, respectively. nih.gov

This compound/oxide nano-objects have also been explored for photoreforming, with catalysts prepared at specific temperatures showing promising rates of hydrogen production and apparent quantum yields. researchgate.net Furthermore, nanocomposites of superparamagnetic iron oxide decorated this compound have been developed for visible-light driven photocatalytic degradation of organic pollutants, exhibiting significant degradation efficiency. bcrec.id

Catalysis in Organic Synthesis and Hydrogenation Reactions

Indium compounds, including those derived from this compound, are utilized in various catalytic processes within organic synthesis and hydrogenation reactions. nanorh.com Indium(III) hydroxide-derived complexes have been reported to catalyze C–C bond formation and redox reactions, sometimes outperforming other metal hydroxides in selectivity.

While the search results primarily highlight indium metal or indium halide catalysts in organic synthesis and hydrogenation (such as reductive iodination/bromination of carboxylic acids or hydrogenation of unsaturated compounds) organic-chemistry.org, the role of this compound itself in these specific reactions is less explicitly detailed in the provided snippets. However, its use as a precursor to active indium species or as a component in mixed oxide/hydroxide catalysts for such reactions is plausible given its chemical properties and applications in related catalytic fields. Indium oxide-based catalysts, which can be derived from this compound, have shown promise for CO₂ hydrogenation to methanol (B129727). mdpi.comnih.govresearchgate.net The catalytic mechanism over In₂O₃ often involves oxygen vacancy sites and can be influenced by metal doping or hybridization with other metal oxides to enhance activity and selectivity. mdpi.com

Environmental Catalysis for Pollutant Degradation

This compound nanoparticles can be employed in environmental catalysis for the degradation of pollutants, particularly due to their high surface area. nanorh.com They can catalyze the breakdown of organic pollutants and toxic substances in water and air. nanorh.com Nanosized porous this compound nanocrystals have demonstrated efficient photocatalytic degradation of volatile organic compounds (VOCs) under UV light illumination, showing higher activity and durability compared to indium oxide and commercial titania (Degussa P25). nih.gov This superior performance is attributed to factors such as strong oxidation capability, abundant surface hydroxyl groups, high BET surface area, and porous texture. nih.gov

This compound and indium oxide have proven to be efficient catalysts for organic pollutant degradation applications. nih.gov Heterostructures involving this compound or oxide, such as those with cadmium sulfide, have also been explored for the degradation of pollutants like tetracycline (B611298) hydrochloride. nih.gov

Data on Photocatalytic Degradation Efficiency:

| Catalyst Type | Pollutant | Light Source | Degradation Efficiency (%) | Time (hours) | Reference |

| Nanosized Porous In(OH)₃ | VOCs (gas-phase) | UV | Higher than In₂O₃ and TiO₂ | Not specified | nih.gov |

| Fe₃O₄/In(OH)₃ nanocomposite | Methylene Blue | Visible | 83 | 1 | bcrec.id |

| CdS-In(OH)₃ | Tetracycline HCl | Not specified | 72 | Not specified | nih.gov |